molecular formula C13H11NO3 B13113058 Ethyl2-formylquinoline-4-carboxylate

Ethyl2-formylquinoline-4-carboxylate

Cat. No.: B13113058
M. Wt: 229.23 g/mol
InChI Key: JLBBVRSRKUJKRJ-UHFFFAOYSA-N
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Description

Ethyl2-formylquinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring

Chemical Reactions Analysis

Types of Reactions: Ethyl2-formylquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products:

    Oxidation: Quinoline-4,2-dicarboxylic acid.

    Reduction: Ethyl2-hydroxyquinoline-4-carboxylate.

    Substitution: Various substituted quinoline derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of Ethyl2-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Ethyl2-formylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:

Uniqueness: The presence of both formyl and carboxylate groups in this compound makes it a versatile compound with unique reactivity and a wide range of applications in various fields.

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

ethyl 2-formylquinoline-4-carboxylate

InChI

InChI=1S/C13H11NO3/c1-2-17-13(16)11-7-9(8-15)14-12-6-4-3-5-10(11)12/h3-8H,2H2,1H3

InChI Key

JLBBVRSRKUJKRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=CC=CC=C21)C=O

Origin of Product

United States

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